Cas no 67362-98-5 (2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole)

2-{1,1'-Biphenyl-4-yl}-1,3-benzothiazole is a biphenyl-substituted benzothiazole derivative with notable applications in organic electronics and materials science. Its rigid, conjugated structure contributes to excellent thermal stability and optoelectronic properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices. The compound exhibits strong fluorescence and high electron affinity, which are advantageous for charge transport in semiconductor applications. Its well-defined molecular architecture allows for precise tuning of electronic properties, facilitating its integration into advanced functional materials. The biphenyl moiety enhances solubility in common organic solvents, simplifying processing in thin-film fabrication. This compound is a valuable intermediate in the synthesis of high-performance organic electronic materials.
2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole structure
67362-98-5 structure
Product Name:2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole
CAS No:67362-98-5
MF:C19H13NS
MW:287.378223180771
CID:965893
PubChem ID:14813271
Update Time:2025-05-20

2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Biphenyl-4-yl-benzothiazole
    • 2-(4-phenylphenyl)-1,3-benzothiazole
    • 2-([1,1'-biphenyl]-4-yl)benzo[d]thiazole
    • 2-(1,1'-biphenyl-4-yl)benzothiazole
    • 2-(4-biphenyl)benzothiazole
    • 2-(4-biphenylyl)benzothiazole
    • 2-(biphenyl-4-yl)benzo[d]thiazole
    • 2-<Biphenyl-4-yl>-benzothiazol
    • Benzothiazole,2-[1,1'-biphenyl]-4-yl
    • F0060-0235
    • DTXSID60564315
    • 2-{[1,1'-BIPHENYL]-4-YL}-1,3-BENZOTHIAZOLE
    • SCHEMBL754574
    • 2-((1,1'-biphenyl)-4-yl)benzothiazole
    • SR-01000400816
    • AKOS003629073
    • SR-01000400816-1
    • 67362-98-5
    • 2-BIPHENYL-4-YL-BENZO[D]THIAZOLE
    • 2-([1,1'-Biphenyl]-4-yl)-1,3-benzothiazole
    • 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole
    • Inchi: 1S/C19H13NS/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H
    • InChI Key: MBERSLSESCKEED-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 287.07700
  • Monoisotopic Mass: 287.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 5.63030

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Additional information on 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole

2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole (CAS No. 67362-98-5): A Comprehensive Overview

2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole (CAS No. 67362-98-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, often referred to as BPBT for brevity, is characterized by its unique biphenyl and benzothiazole moieties, which contribute to its diverse chemical properties and potential applications.

The molecular structure of 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole consists of a biphenyl unit attached to a benzothiazole ring. The biphenyl moiety is known for its rigidity and planarity, which can influence the compound's electronic and optical properties. The benzothiazole ring, on the other hand, is a heterocyclic aromatic compound with sulfur and nitrogen atoms, providing additional functional groups that can be exploited for various chemical reactions and biological activities.

Recent studies have highlighted the potential of BPBT in the development of novel materials and pharmaceuticals. In the field of materials science, BPBT has been investigated for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The rigid biphenyl structure and the electron-withdrawing nature of the benzothiazole ring make BPBT an excellent candidate for enhancing the efficiency and stability of these devices.

In medicinal chemistry, 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole has shown promise as a lead compound for drug discovery. Research has demonstrated that derivatives of BPBT exhibit potent biological activities against various targets, including enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that certain BPBT derivatives exhibited selective inhibition of protein kinases, which are key targets in cancer therapy.

The synthetic accessibility of BPBT has also been a subject of interest. Several efficient synthetic routes have been developed to prepare this compound and its derivatives. One notable method involves the coupling reaction between 4-bromobiphenyl and 2-chloro-1,3-benzothiazole using palladium-catalyzed cross-coupling techniques. This approach not only simplifies the synthesis but also allows for the introduction of various functional groups at different positions on the molecule.

The physicochemical properties of 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole have been extensively studied to understand its behavior in different environments. For example, its solubility in various solvents has been characterized to optimize its use in solution-based processes. Additionally, computational studies have provided insights into the electronic structure and reactivity of BPBT, which are crucial for predicting its behavior in chemical reactions and biological systems.

In terms of safety and environmental impact, BPBT is generally considered to be stable under normal conditions. However, like any chemical compound, it should be handled with appropriate precautions to ensure safety in laboratory settings. Proper storage conditions and handling protocols should be followed to prevent any potential hazards.

The future prospects for 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole are promising. Ongoing research is focused on exploring new applications and developing more efficient synthetic methods. The unique combination of its biphenyl and benzothiazole moieties makes it a valuable building block for creating advanced materials and pharmaceuticals with tailored properties.

In conclusion, 2-{1,1'-biphenyl-4-yl}-1,3-benzothiazole (CAS No. 67362-98-5) is a multifaceted compound with significant potential in both materials science and medicinal chemistry. Its unique molecular structure and versatile properties make it an attractive candidate for further research and development across various scientific disciplines.

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